Samarium(3+) acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
samarium(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Sm/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDBEEUPLFWHAJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890661 | |
| Record name | Acetic acid, samarium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120777-34-6, 10465-27-7 | |
| Record name | (OC-6-11)-Tris(acetato-κO,κO′)samarium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120777-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, samarium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, samarium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Samarium 3+ Acetate
Established Laboratory Synthesis Protocols
In a laboratory setting, samarium(3+) acetate (B1210297) is typically synthesized through direct reaction of a samarium precursor with acetic acid. These methods are straightforward and allow for the production of the acetate salt in its hydrated form.
The most common laboratory method for preparing samarium(3+) acetate involves the dissolution of a samarium compound in acetic acid, followed by crystallization. crystalls.infochembk.com Samarium(III) oxide (Sm₂O₃), samarium(III) hydroxide (B78521) (Sm(OH)₃), or samarium(III) carbonate (Sm₂(CO₃)₃) are typically used as starting materials. crystalls.info
The general chemical reaction involves reacting the samarium precursor with an aqueous solution of acetic acid. crystalls.info For instance, the reaction with samarium oxide is as follows:
Sm₂O₃ + 6CH₃COOH → 2Sm(CH₃COO)₃ + 3H₂O crystalls.info
A typical procedure involves dissolving samarium oxide in a 50% aqueous solution of acetic acid. chembk.comwikipedia.org The mixture is heated to facilitate the dissolution of the oxide. chembk.com After the reaction is complete, the solution is filtered to remove any insoluble impurities. The clear filtrate is then heated, often in a water bath at around 75°C, to evaporate excess water and concentrate the solution, leading to crystallization upon cooling. chembk.com The resulting crystals, which are typically the tetrahydrate form (Sm(CH₃COO)₃·4H₂O), are then separated by filtration and dried in a vacuum desiccator. chembk.comwikipedia.org From aqueous solutions, the compound often crystallizes as a trihydrate or tetrahydrate. crystalls.infowikipedia.org
Precipitation methods are also employed to synthesize samarium compounds, which can then be converted to this compound. This approach often involves adjusting the pH of a solution containing samarium ions to precipitate an insoluble samarium salt. water.co.idnih.gov Samarium can be precipitated from solution as samarium hydroxide or samarium carbonate by carefully regulating the pH. water.co.id
In a multi-step process, other metal hydroxides can be selectively precipitated and removed from a mixed solution by adjusting the pH, after which samarium hydroxide can be precipitated. nih.gov Another technique involves the precipitation of samarium oxalate (B1200264) by adding oxalic acid to a solution containing samarium. researchgate.net This method has been shown to achieve a high percentage of samarium recovery. researchgate.net Once the insoluble precursor, such as samarium hydroxide or carbonate, is obtained and purified, it can be readily converted to this compound by reacting it with acetic acid, following a dissolution technique as described previously. crystalls.info
Industrial-Scale Preparation Routes for High Purity Applications
For applications requiring high-purity this compound, such as in nuclear or electronic materials, industrial processes begin with the separation of samarium from other rare earth elements with which it naturally occurs. researchgate.netbjrs.org.brbritannica.com
Ion exchange chromatography is a cornerstone technique for the separation of rare earth elements, which is challenging due to their similar chemical properties and ionic radii. researchgate.netbjrs.org.brresearchgate.net In this process, a mixed rare earth solution, often derived from the chemical treatment of ores like monazite, is passed through a column containing a strong cationic exchange resin. researchgate.netbjrs.org.br The rare earth ions are adsorbed onto the resin and then selectively eluted.
To achieve effective separation, a chelating agent is used as an eluent. The ammonium (B1175870) salt of ethylenediaminetetraacetic acid (EDTA) is a common choice for this purpose. researchgate.netbjrs.org.brbjrs.org.br The REE-EDTA complexes exhibit different stability constants, which allows for their separation as they move through the resin column. By carefully controlling the pH of the EDTA solution, different rare earth elements can be eluted in distinct fractions. researchgate.netbjrs.org.br This process can yield samarium with a purity of 99.9% or higher. researchgate.netbjrs.org.brbjrs.org.br
After the samarium-rich fraction is collected, the samarium is present as a stable Sm-EDTA complex in the solution. researchgate.netbjrs.org.br To recover the samarium, this complex is chemically treated to yield samarium oxide (Sm₂O₃). researchgate.netbjrs.org.br The oxide is a versatile and stable intermediate from which various samarium salts can be prepared. suoyi-group.comattelements.com The production of high-quality samarium oxide is a critical step that influences the final product's purity. suoyi-group.com The conversion process effectively breaks down the chelating complex, allowing for the precipitation and subsequent calcination to form the oxide. researchgate.netbjrs.org.br This high-purity samarium oxide then serves as the starting material for the synthesis of this compound by dissolving it in acetic acid, similar to the laboratory-scale dissolution method. researchgate.netbjrs.org.br
Ion Exchange Chromatography for Rare Earth Fractionation
Subsequent Dissolution of Samarium Oxide in Acetic Acid
A common and straightforward method for preparing this compound involves the direct reaction of samarium(III) oxide (Sm₂O₃) with acetic acid (CH₃COOH). wikipedia.orgcrystalls.info This process is a classical acid-base reaction where the basic metallic oxide dissolves in an acidic solution to form a salt and water.
The typical procedure involves dissolving samarium(III) oxide in an aqueous solution of acetic acid, often at a concentration of 50%. wikipedia.orgchembk.com To facilitate the dissolution of the oxide, the mixture is typically heated. chembk.com The chemical equation for this reaction is:
Sm₂O₃ + 6CH₃COOH → 2Sm(CH₃COO)₃ + 3H₂O crystalls.info
After the samarium oxide has completely dissolved, any insoluble impurities are removed by filtration to obtain a clear solution. chembk.com The resulting this compound solution is then concentrated by heating, typically in a water bath at around 75°C, to evaporate most of the water and induce crystallization. chembk.com The crystals formed are this compound hydrate (B1144303). The specific hydrate form can vary, with the tetrahydrate (Sm(CH₃COO)₃·4H₂O) being commonly reported. wikipedia.orgresearchgate.netbjrs.org.br Finally, the crystals are isolated and dried under a vacuum in a desiccator to yield the final product. chembk.com This method is effective for producing high-purity samarium acetate, particularly when the initial samarium oxide is of high purity (e.g., 99.9%). researchgate.netbjrs.org.br
Advanced Synthetic Approaches to Samarium(III) Complexes Utilizing this compound as Precursor
This compound is a valuable and frequently used precursor for the synthesis of more intricate samarium(III) coordination complexes. americanelements.comepn.edu.ec Its solubility in various solvents and its role as a reliable source of the Sm³⁺ ion make it an ideal starting material for classical, microwave-assisted, and mechanochemical synthetic methods.
Classical Wet Chemical Methods
Conventional solution-based synthesis, often referred to as classical wet chemical methods, is a foundational approach for preparing samarium(III) complexes from this compound. This technique typically involves dissolving this compound and the desired organic ligands in a suitable solvent, followed by heating and stirring for a prolonged period to ensure the reaction goes to completion.
For instance, the synthesis of a samarium(III) complex with glycine (B1666218) and 2,2'-bipyridine (B1663995), Sm(bipy)(glycine)₃, was achieved using this method. redalyc.orgresearchgate.net In this procedure, the ligands (glycine and 2,2'-bipyridine) were dissolved in a 70% ethanolic solution and heated. epn.edu.ecredalyc.org this compound was then added to the mixture, which was stirred for 24 hours. epn.edu.ecredalyc.org The solvent was subsequently removed by vacuum evaporation, and the resulting solid product was washed and dried. epn.edu.ecredalyc.org This classical approach yielded the desired complex with a notable reaction yield. redalyc.org
A summary of the classical synthesis for Sm(bipy)(glycine)₃ is presented below:
| Parameter | Details |
| Precursor | This compound |
| Ligands | Glycine, 2,2'-bipyridine |
| Solvent | 70% Ethanol (B145695) |
| Reaction Time | 24 hours |
| Yield | 62.4% redalyc.org |
Similarly, other samarium(III) complexes with ligands such as coumarin-3-carboxylic acid have been prepared by reacting samarium salts with the ligand in an ethanol solution at room temperature. nih.gov These methods, while often time-consuming, are well-established and effective for producing a wide range of samarium(III) complexes.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful and "green" alternative to conventional heating methods for preparing samarium(III) complexes. jetir.orgmdpi.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatic reductions in reaction time and often improved yields. mdpi.comnih.gov
The synthesis of the Sm(bipy)(glycine)₃ complex provides a clear example of the advantages of this method. redalyc.org When prepared using microwave irradiation, the reaction time was reduced to just 160 seconds. redalyc.org This represents a significant acceleration compared to the 24 hours required for the classical method. redalyc.org The use of less solvent also contributes to its appeal as a more environmentally friendly process. redalyc.org
In another study, a quaternary mixed-ligand samarium complex was synthesized via microwave irradiation in only 15 minutes, achieving a 69% yield. nih.govresearchgate.net This was approximately 400 times faster than the conventional synthesis, which took four days and resulted in a lower yield of 30%. nih.govresearchgate.net
The table below compares the classical and microwave-assisted synthesis of Sm(bipy)(glycine)₃:
| Synthesis Method | Reaction Time | Yield |
| Classical | 24 hours | 62.4% redalyc.org |
| Microwave-Assisted | 160 seconds | 35.6% redalyc.org |
While the yield was lower in this specific instance for the microwave method, the drastic reduction in time and solvent usage often makes it a preferred route. redalyc.org The efficiency of microwave synthesis is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. jetir.org
Mechanochemical Synthesis
Mechanochemical synthesis is a solvent-free or low-solvent method that involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. redalyc.org This approach is recognized as an eco-friendly technique that can lead to the formation of novel materials.
The Sm(bipy)(glycine)₃ complex has also been synthesized using a mechanochemical route. redalyc.orgresearchgate.net The process involved accurately mixing the molar ratios of this compound, glycine, and 2,2'-bipyridine. redalyc.org A small amount of ethanol (5 mL) was added drop-wise, and the mixture was crushed for 30 minutes. redalyc.org The resulting solid was then washed with acetone (B3395972) and dried. redalyc.org
A comparison of the three synthetic methods for Sm(bipy)(glycine)₃ is detailed below:
| Synthesis Method | Reaction Time | Yield |
| Classical | 24 hours | 62.4% redalyc.org |
| Microwave-Assisted | 160 seconds | 35.6% redalyc.org |
| Mechanochemical | 30 minutes | 12.8% redalyc.org |
Although the mechanochemical method provided the lowest yield in this particular case, it offers advantages in terms of simplicity, reduced solvent waste, and potential for scalability. redalyc.org
Coordination Chemistry and Complexation Studies of Samarium 3+ Acetate
Formation of Samarium(III) Complexes
Samarium(III) acetate (B1210297) serves as a versatile precursor for the synthesis of complex coordination compounds. The acetate ligands can be partially or fully substituted by other chelating agents, leading to the formation of mixed-ligand complexes.
Samarium(III) forms stable complexes with amino acids, which act as bidentate ligands, coordinating through the oxygen atom of the carboxylate group and the nitrogen atom of the amino group. Two series of samarium(III) complexes with the general formulas Sm(o-Phen)(Ln)3 and Sm(bipy)(Ln)3, where Ln represents L-aspartic acid, L-glutamic acid, or glycine (B1666218), have been synthesized. redalyc.org The synthesis involves reacting samarium acetate with the respective amino acid and a heterocyclic nitrogen ligand in a 3:1 molar ratio of amino acid to the secondary ligand. redalyc.org The catalytic behavior of these amino acid complexes has been studied, indicating that the structure of the amino acid has a significant influence on the catalytic activity. researchgate.net
| Complex Formula | Amino Acid Ligand | Molecular Weight (g/mol) |
|---|---|---|
| Sm(bipy)(L-aspartic acid)₃ | L-Aspartic Acid | 882.98 |
| Sm(bipy)(L-glutamic acid)₃ | L-Glutamic Acid | 925.06 |
| Sm(bipy)(glycine)₃ | Glycine | 708.87 |
Data sourced from ResearchGate. researchgate.net
Heterocyclic nitrogen ligands like 2,2'-bipyridine (B1663995) (bipy) and o-phenanthroline (o-phen) are crucial in forming stable, mixed-ligand complexes with samarium(III) acetate. redalyc.org These ligands act as "antenna" molecules, which can enhance the luminescence properties of the lanthanide ion. redalyc.org The synthesis of these complexes is typically carried out by reacting samarium acetate with the amino acid and the heterocyclic ligand in a 70% ethanolic solution, followed by stirring for an extended period. redalyc.org The resulting solid complexes are then isolated and purified. redalyc.org The formation of these complexes, such as Sm(bipy)(L)₃ and Sm(o-Phen)(L)₃, demonstrates the tendency of the Sm(III) ion to achieve high coordination numbers, which are typically eight or nine. redalyc.orgresearchgate.net
Samarium(III) also forms complexes with other carboxylate ligands, such as itaconic acid. A samarium-itaconate complex has been synthesized in an alcoholic solution. redalyc.org Analysis suggests that in this complex, the itaconic acid coordinates with the samarium ion through its carboxylate groups. redalyc.org The ligand-to-metal ratio in this type of complex could be 3:2. redalyc.org The resulting samarium-itaconate complex was found to be amorphous and likely contains coordinated water molecules, with a proposed molar composition of Sm₂(C₅H₄O₄)₃·4H₂O. redalyc.org
Mechanisms of Ligand Coordination and Interaction
The interaction between the samarium(III) ion and various ligands is governed by electrostatic forces and the formation of coordinate covalent bonds. The coordination number and geometry of the resulting complexes are influenced by the size and charge of the Sm(III) ion, as well as the steric and electronic properties of the ligands.
The coordination of ligands to the samarium(III) center can occur through several modes. Carboxylate ligands, for instance, can bind in a monodentate (κ¹) fashion, where only one oxygen atom coordinates to the metal, or a bidentate (κ²) fashion, where both oxygen atoms bind. wikipedia.org In some structures, acetate ligands have been observed to adopt a chelating coordination mode with the Sm(III) ion. nih.govnih.gov
For the samarium complex with itaconic acid, analysis of the infrared spectrum suggests that the complex is strongly ionic. redalyc.org In other complex structures, acetate and isonicotinate (B8489971) ligands act as bridging units connecting multiple metal centers, leading to the formation of three-dimensional coordination polymers. nih.govnih.gov The Sm(III) ion in such a network can achieve an eight-coordinate geometry, described as a bicapped trigonal prism. nih.govnih.gov
The formation of a coordinate bond between samarium and oxygen-donating ligands can be confirmed using spectroscopic techniques, particularly Fourier-transform infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy.
FT-IR Spectroscopy : The presence of the Sm-O bond is indicated by a characteristic band in the FT-IR spectrum. For a series of samarium(III) complexes with amino acids and heterocyclic nitrogen ligands, a band appearing in the region of 490 - 450 cm⁻¹ is indicative of the Sm-O bond. redalyc.org
UV-Vis Spectroscopy : The electronic spectra of these complexes also provide evidence for the Sm-O interaction. Sharp signals observed near 190 nm in the UV-Vis spectra correspond to a high-energy bond associated with the Sm-O linkage. redalyc.org
These spectroscopic signatures are crucial for characterizing the coordination environment of the samarium(III) ion and confirming the successful formation of the desired complexes.
Influence of Synthesis Conditions on Complex Formation
The formation, structure, and properties of samarium(3+) acetate coordination complexes are profoundly influenced by the conditions employed during their synthesis. Key parameters such as the choice of solvent, the reaction temperature and duration, and the stoichiometry of the reactants play a critical role in directing the self-assembly process, leading to the formation of diverse molecular architectures with varying coordination environments and dimensionalities.
Solvent System Effects
The solvent is not merely a medium for the reaction but an active participant that can dictate the final structure of a coordination complex. researchgate.net Its effects are multifaceted, influencing solubility, crystal growth, and even the coordination sphere of the samarium(III) ion.
The polarity, viscosity, and coordinating ability of the solvent are paramount. nih.gov Solvents can directly coordinate to the Sm(III) center, competing with acetate or other ligands, or they can be incorporated into the crystal lattice as solvate molecules, stabilizing the structure through interactions like hydrogen bonding. researchgate.net For instance, in solvothermal syntheses of lanthanide compounds, replacing water with a more viscous and complexing solvent like ethylene (B1197577) glycol (EG) can significantly alter the product's morphology and particle size. nih.gov EG molecules can act as capping agents, limiting particle growth and resulting in smaller crystallite sizes compared to syntheses conducted in water (hydrothermal). nih.gov
The choice of solvent also impacts the crystal habit—the external shape of a crystal. Different solvents can alter the growth rates of various crystal faces by preferentially adsorbing to specific surfaces. nih.govrsc.org This can lead to dramatic changes in morphology, for example, producing needle-like, plate-like, or prismatic crystals from the same compound. nih.gov The use of mixed solvent systems can further tune these interactions, promoting or inhibiting the growth of certain crystal faces to achieve a desired morphology. unifr.ch
| Viscosity & Capping Effects | High-viscosity solvents like ethylene glycol can act as capping agents, controlling particle size and morphology in solvothermal synthesis. nih.gov | Lanthanide tungstates synthesized in ethylene glycol exhibit smaller crystallite sizes compared to those made via hydrothermal methods. nih.gov |
Temperature and Reaction Time Parameters
Temperature and reaction time are fundamental parameters that control the kinetics and thermodynamics of complex formation. They have a significant impact on product crystallinity, phase purity, and crystal size.
Hydrothermal and solvothermal methods, which are carried out in sealed vessels at elevated temperatures and pressures, are common for synthesizing crystalline lanthanide complexes. nih.gov Increasing the synthesis temperature generally leads to products with higher crystallinity and larger particle sizes, as higher thermal energy facilitates the dissolution of amorphous phases and promotes crystal growth. nih.gov For example, in the hydrothermal synthesis of hydroxyapatite (B223615), a related ceramic material, higher temperatures result in sharper XRD peaks, indicating enhanced crystallinity. nih.gov However, excessively high temperatures can sometimes lead to the decomposition of the complex or the formation of undesirable phases like oxides. mdpi.com
Reaction time is also crucial. A sufficient duration is necessary to ensure the completion of the reaction and to allow for the slow growth of well-defined crystals. researchgate.net Studies on the polymerization of cyclic esters initiated by samarium(III) acetate have shown that optimal conversions and molar masses are achieved within a specific time frame, such as 18 to 24 hours at 125 °C. researchgate.net In contrast, modern techniques like microwave-assisted synthesis can dramatically shorten reaction times from days to minutes while often improving yields. A mixed-ligand samarium complex, for instance, was prepared in just 15 minutes with a 69% yield using microwave heating, a significant improvement over the conventional method that required 4 days and yielded only 30%. nih.govacs.org
Table 2: General Effects of Temperature and Reaction Time on Complex Synthesis
| Parameter | Effect on Product | Rationale |
|---|---|---|
| Increasing Temperature | - Increases crystallinity- Increases crystal/particle size- Can influence the coordination environment or structure nih.gov | Provides higher kinetic energy for atomic rearrangement into a more stable, ordered crystal lattice. Promotes Oswald ripening, where larger crystals grow at the expense of smaller ones. nih.gov |
| Increasing Reaction Time | - Can lead to larger, more well-defined crystals- May allow for phase transformation to a more thermodynamically stable product researchgate.net | Allows more time for diffusion and for the system to reach equilibrium, favoring the growth of defect-free crystals. nih.gov |
| Microwave Heating | - Drastically reduces reaction time- Often increases reaction yield nih.gov | Efficient and rapid heating of the solvent and reactants leads to a significant acceleration of the reaction rate. nih.govacs.org |
Stoichiometric Control and Molar Ratios of Reactants
The concentration of the acetate ligand in the reaction solution directly influences the extent of complexation. rsc.org In aqueous solutions with low acetate concentrations, the samarium(III) ion may exist predominantly as a hydrated aquo ion, [Sm(H₂O)ₙ]³⁺. As the acetate concentration is increased, successive replacement of coordinated water molecules by acetate ions occurs. nih.gov Studies on analogous actinide and lanthanide systems have shown that in highly concentrated acetate solutions (e.g., 15 M), anionic species with a high number of coordinated acetates, such as [M(O₂CMe)₅]²⁻, become the dominant species. rsc.orgnih.gov
Furthermore, the ratio of the metal precursor to the acid can lead to different structural motifs. For example, the reaction of samarium(III) oxide (Sm₂O₃) with an excess of acetic acid has been shown to yield binuclear oxo-bridged acetate complexes. researchgate.net This indicates that under certain stoichiometric conditions, hydrolysis and condensation reactions can occur, leading to the formation of polynuclear clusters where multiple samarium centers are linked by bridging acetate and oxo ligands. The presence of other potential ligands or counter-ions in specific molar ratios can also lead to the formation of mixed-ligand or mixed-anion complexes, further expanding the structural diversity of samarium(III) acetate chemistry. wikipedia.org
Table 3: Effect of Reactant Ratios on this compound Complex Speciation
| Sm³⁺:CH₃COO⁻ Ratio | Dominant Species in Solution/Solid State | Structural Characteristics |
|---|---|---|
| Low (e.g., in dilute solution) | Aquo ion or low-acetate complexes: [Sm(H₂O)ₙ]³⁺, [Sm(CH₃COO)(H₂O)ₓ]²⁺ | Samarium ion is primarily coordinated by water molecules, with few or no acetate ligands in the inner coordination sphere. rsc.org |
| Intermediate (e.g., 1:3) | Neutral complexes: Sm(CH₃COO)₃·xH₂O | Formation of the simple hydrated triacetate is expected, often as a coordination polymer in the solid state. wikipedia.org |
| High (e.g., excess acetate) | Anionic penta-acetate complexes: [Sm(CH₃COO)₅]²⁻ | The coordination sphere becomes saturated with acetate ligands, leading to the formation of anionic species. nih.gov |
| Excess Acetic Acid with Sm₂O₃ | Binuclear oxo-bridged complexes: Sm₂O(CH₃COO)₄(H₂O)₄ | Hydrolysis and condensation occur, leading to polynuclear clusters with bridging oxo and acetate ligands. researchgate.net |
Catalytic Applications of Samarium 3+ Acetate in Organic Transformations
Ring-Opening Polymerization (ROP) Initiator Systems
Samarium(3+) acetate (B1210297) (Sm(OAc)₃) functions as an effective single-component initiator for the ring-opening polymerization of cyclic esters and carbonates. researchgate.netresearchgate.nettandfonline.com The polymerization process is generally understood to proceed via a coordination-insertion mechanism. eurekaselect.comresearchgate.nettandfonline.com This mechanism involves the initial coordination of the monomer's carbonyl oxygen to the samarium metal center, followed by the cleavage of the acyl-oxygen bond in the monomer ring, leading to its insertion into the growing polymer chain. eurekaselect.comresearchgate.net This method allows for the synthesis of various polyesters, with studies exploring the influence of reaction parameters like temperature, time, and monomer-to-initiator ratios on the resulting polymer's properties. eurekaselect.comresearchgate.net
Samarium(3+) acetate has proven to be an effective initiator for the ROP of cyclic esters such as ε-caprolactone (ε-CL) and L-lactide (L-LA), leading to the formation of poly(ε-caprolactone) (PCL) and poly(L-lactide) (PLA), respectively. researchgate.netresearchgate.net The polymerizations are typically conducted under solvent-free melt conditions. eurekaselect.com The catalytic activity of Sm(OAc)₃ allows for high monomer conversions and the production of polyesters with controlled molecular weights. eurekaselect.comresearchgate.net
The reaction temperature is a critical parameter that significantly influences the polymerization kinetics of cyclic esters initiated by this compound. For the polymerization of ε-caprolactone, studies have been conducted across a temperature range of 80°C to 150°C. researchgate.netresearchgate.net As the temperature increases, the rate of polymerization also increases. For instance, the apparent rate constant (k_app) for ε-CL polymerization was found to increase from 0.010 h⁻¹ at 80°C to 0.085 h⁻¹ at 150°C. researchgate.net Optimal conditions for achieving high monomer conversion and greater molar mass for ε-CL have been identified around 125°C. researchgate.net
In the case of L-lactide polymerization, a similar trend is observed. eurekaselect.com However, it has been noted that at excessively high temperatures, coupled with prolonged reaction times, side reactions like transesterification can occur, which may lead to a decrease in the final polymer's molar mass. eurekaselect.com
Table 1: Effect of Temperature on ε-Caprolactone Polymerization Kinetics Reaction Conditions: [ε-CL]/[Sm(OAc)₃] = 500, Time = 18h
| Temperature (°C) | Apparent Rate Constant (k_app, h⁻¹) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol) |
|---|---|---|---|
| 80 | 0.010 | 17 | 3,430 |
| 100 | 0.037 | 50 | 5,890 |
| 125 | 0.041 | 54 | 12,600 |
| 150 | 0.085 | 78 | 10,300 |
The molar ratio of the monomer to the initiator ([M]/[I]) is a key factor in controlling the molecular weight of the resulting polyesters. For the polymerization of ε-caprolactone, this ratio has been varied from approximately 100 to 1000. researchgate.netresearchgate.net Generally, an increase in the [M]/[I] ratio leads to the formation of polymers with higher molecular weights. For example, in ε-CL polymerization at 125°C, increasing the [M]/[I] ratio from 107 to 1000 resulted in number-average molecular weights (Mn) ranging from 3,430 to 12,600 g/mol . researchgate.net
A similar relationship is observed in the polymerization of L-lactide, where varying the monomer to initiator ratio allows for the synthesis of polylactides with number-average molecular weights from 1,000 to 30,000 g/mol . eurekaselect.com This control over molecular weight is a characteristic feature of polymerizations that proceed through a coordination-insertion mechanism. mdpi.com
Kinetic studies for the ring-opening polymerization of both ε-caprolactone and L-lactide initiated by this compound have shown that the polymerization rate is first-order with respect to the monomer concentration. researchgate.netresearchgate.netresearchgate.net This is evidenced by the linear relationship observed when plotting the natural logarithm of the initial monomer concentration over the monomer concentration at time t (ln([M]₀/[M]t)) against the reaction time. researchgate.net
The reaction time is another crucial variable. For ε-caprolactone polymerization at 125°C, optimal results in terms of high conversion and molar mass were achieved with reaction times between 18 and 24 hours. researchgate.net Similarly, for L-lactide, prolonged reaction times can increase monomer conversion, but must be balanced against the risk of side reactions like transesterification, especially at higher temperatures, which can negatively impact the polymer's molecular weight. eurekaselect.com
The polymers produced using this compound as an initiator are characterized to determine their number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). Size exclusion chromatography (SEC) is the primary technique used for this analysis. eurekaselect.comresearchgate.net
For poly(ε-caprolactone), number-average molecular weights have been obtained in the range of 3,430 to 12,600 g/mol . researchgate.netresearchgate.net For poly(L-lactide), the Mn can range from 1,000 to 30,000 g/mol . eurekaselect.com The dispersity values for these polymers are generally narrow, which is indicative of a controlled polymerization process. However, reaction conditions play a significant role; high temperatures and long reaction times can lead to a decrease in molar mass and potentially broader dispersity due to collateral transesterification reactions. eurekaselect.com
Table 2: Polymer Characteristics for ε-CL and L-LA Polymerization Data compiled from various reaction conditions.
| Monomer | [M]/[I] Ratio Range | Temperature Range (°C) | Achieved Mn Range (g/mol) | Reference |
|---|---|---|---|---|
| ε-Caprolactone | 107 - 1000 | 80 - 150 | 3,430 - 12,600 | researchgate.net |
| L-Lactide | up to 1000 | - | 1,000 - 30,000 | eurekaselect.com |
This compound also serves as an initiator for the ring-opening polymerization of cyclic carbonates. researchgate.net Its effectiveness has been evaluated for monomers like trimethylene carbonate (TMC) and 1-methyltrimethylene carbonate (MTMC). researchgate.netutm.edu.ec
For the polymerization of trimethylene carbonate, Sm(OAc)₃ is an effective initiator, leading to high conversions and producing poly(trimethylene carbonate) (PTMC) with number-average molecular weights ranging from 3,110 to 38,400 Da. tandfonline.comtandfonline.com The polymerization is typically carried out under solvent-free melt conditions at temperatures between 70°C and 150°C, with monomer-to-initiator ratios varied up to 1000. tandfonline.comtandfonline.com Kinetic studies confirm a first-order dependence on the monomer concentration, and the mechanism is proposed to be coordination-insertion involving the cleavage of the acyl-oxygen bond. tandfonline.comtandfonline.com
In contrast, the activity of this compound as an initiator for the ROP of 1-methyltrimethylene carbonate (MTMC) is significantly lower. utm.edu.ec Studies conducted between 90°C and 160°C with [M]/[I] ratios from 200 to 1000 showed low monomer-to-polymer conversions, typically between 9% and 30%. utm.edu.ec The resulting poly(1-methyltrimethylene carbonate) had molar masses in the range of 6,000 to 10,000 Da. utm.edu.ec The reduced catalytic activity for MTMC compared to TMC, ε-CL, and L-LA is suggested to be related to the asymmetry of the MTMC ring. utm.edu.ec The SEC chromatograms of the resulting polymers were monomodal and symmetric, indicating that a single type of active species is involved in the polymerization process. utm.edu.ec
Polymerization of Cyclic Carbonates (e.g., Trimethylene Carbonate, 1-Methyltrimethylene Carbonate)
Carbon Dioxide (CO₂) Utilization Reactions
This compound also plays a role in the catalytic conversion of carbon dioxide, a greenhouse gas, into valuable chemical products.
A significant application of samarium-based catalysts is the cycloaddition of CO₂ with epoxides to produce cyclic carbonates. scielo.org.mxjmcs.org.mx This reaction is an atom-economical pathway to synthesize important compounds used as polar aprotic solvents, electrolytes in batteries, and as precursors for polycarbonates. The efficiency of this transformation can be greatly enhanced by using specifically designed catalyst systems. scielo.org.mx
To improve catalytic performance, novel multifunctional nanocatalysts incorporating samarium acetate have been developed. scielo.org.mxjmcs.org.mx One such example is a samarium-periodic mesoporous organosilica-ionic liquid composite, designated as Sm-PMO-ILCl. scielo.org.mxjmcs.org.mxiaea.org
This heterogeneous catalyst is designed by immobilizing a benzotriazolium-based ionic liquid onto periodic mesoporous organosilica (PMO), followed by the incorporation of samarium acetate. scielo.org.mxjmcs.org.mx The resulting material, Sm-PMO-ILCl, functions as a highly efficient and reusable catalyst for the cycloaddition of CO₂ and epoxides without the need for any solvent or co-catalyst. scielo.org.mxscielo.org.mx The high catalytic performance is attributed to an intramolecular synergistic effect between the samarium sites (Lewis acid centers) within the PMO structure and the homogeneously dispersed basic sites of the ionic liquid. scielo.org.mxjmcs.org.mx This synergy facilitates the ring-opening of the epoxide and the activation of CO₂, leading to ultra-high yields and selectivities in the production of cyclic carbonates. scielo.org.mx The catalyst can be easily recovered by simple filtration and reused for multiple cycles without a significant loss of its catalytic activity. scielo.org.mxjmcs.org.mx
| Epoxide Substrate | Yield (%) | Selectivity (%) |
|---|---|---|
| Propylene oxide | 99 | >99 |
| 1,2-Epoxybutane | 98 | >99 |
| Epichlorohydrin | 99 | >99 |
| Styrene oxide (2-phenyloxirane) | 95 | >99 |
| Allyl glycidyl (B131873) ether (2-vinyloxirane) | 96 | >99 |
Cycloaddition of CO2 with Epoxides for Cyclic Carbonate Production
Investigation of Intramolecular Synergistic Effects in Catalytic Systems
The efficacy of samarium-based catalysts can be significantly enhanced through intramolecular synergistic effects. This phenomenon occurs when different components within a single catalyst molecule work together to improve its performance. Synergistic catalysis can lead to new chemical transformations, increase the efficiency of existing ones, and enhance stereoselectivity. rsc.org
A notable example involves a multifunctional nanocatalyst, Sm-PMO-ILCl, created by immobilizing a benzotriazolium ionic liquid and incorporating samarium acetate onto periodic mesoporous organosilica. scielo.org.mx In this system, a synergistic effect between the samarium sites and the basic sites of the ionic liquid results in superior catalytic performance for the cycloaddition of CO2 and epoxides to produce cyclic carbonates. scielo.org.mx This powerful catalyst demonstrates high yields and selectivities without the need for additional solvents or co-catalysts, highlighting the benefits of intramolecular synergy. scielo.org.mx
Catalytic Performance and Recyclability Studies for Sustainable Processes
The development of sustainable chemical processes is a key area of research, and the recyclability of catalysts is a critical factor. Samarium-based catalysts have shown promise in this regard. For instance, the aforementioned Sm-PMO-ILCl nanocatalyst can be easily recovered through filtration and reused for at least five cycles without a significant loss of its catalytic activity. scielo.org.mx
Similarly, studies on samarium oxide (Sm2O3), which can be derived from samarium acetate, have demonstrated excellent recyclability in the oxidation of sulfides to sulfones. tandfonline.com The Sm2O3 catalyst was successfully reused for five consecutive cycles with no obvious decline in its catalytic performance, achieving high yields of the desired products. tandfonline.com This stability and reusability are crucial for developing environmentally benign and economically viable catalytic processes. scielo.org.mxtandfonline.com The doping of other materials, such as zinc oxide nanoparticles with samarium, has also been shown to improve photocatalytic activity and recyclability. researchgate.net
Hydrogenation Catalysis
This compound and its derivatives have been explored as catalysts in hydrogenation reactions, particularly in biphasic systems. These systems, typically involving an organic and an aqueous phase, offer advantages in catalyst recovery and product separation.
In Biphasic Media (e.g., 1-Hexene (B165129) Hydrogenation in Cyclohexane/Water Systems)
Research has demonstrated the use of samarium(III) complexes, synthesized from samarium acetate, in the hydrogenation of 1-hexene within a cyclohexane/water biphasic medium. redalyc.orgredalyc.orgresearchgate.net One such complex, Sm(bipy)(glycine)3, exhibited moderate activity, achieving a maximum conversion of 37.5%. redalyc.orgresearchgate.net These studies highlight the potential of samarium catalysts in multiphase reaction environments. redalyc.orgredalyc.orgresearchgate.netepn.edu.ec
To maximize the efficiency of the 1-hexene hydrogenation, researchers have systematically optimized various reaction parameters. For the Sm(bipy)(glycine)3 catalyst, the optimal conditions were determined to be a reaction time of 24 hours, a temperature of 175 °C, and a hydrogen pressure of 1000 psi. redalyc.org The investigation involved exploring a range of conditions: time from 12 to 72 hours, temperature from 125 to 225 °C, and hydrogen pressure from 400 to 1200 psi. redalyc.org This systematic optimization is crucial for achieving the highest possible conversion rates.
Table 1: Optimization of Reaction Conditions for 1-Hexene Hydrogenation
| Parameter | Range Explored | Optimal Condition |
|---|---|---|
| Time | 12 - 72 h | 24 h |
| Temperature | 125 - 225 °C | 175 °C |
| H₂ Pressure | 400 - 1200 psi | 1000 psi |
Data sourced from a study on Sm(bipy)(glycine)₃ catalyst. redalyc.org
The ratio of substrate to catalyst is another critical parameter that influences the outcome of a catalytic reaction. In the hydrogenation of 1-hexene using the Sm(bipy)(glycine)3 complex, the substrate/catalyst ratio was varied from 50:1 to 400:1. redalyc.org The optimal ratio was found to be 100:1. redalyc.orgredalyc.org This indicates that for a given amount of catalyst, there is an optimal amount of substrate that can be efficiently converted. Deviating from this ratio can lead to lower conversion rates.
General Catalytic Applications in Petrochemical and Environmental Protection Processes
Beyond specific organic transformations, samarium compounds, including samarium acetate, are utilized in broader industrial applications related to petrochemicals and environmental protection. heegermaterials.com Samarium and its compounds serve as catalysts and chemical reagents in these fields. thermofisher.in For instance, samarium is used as a gasoline cracking catalyst. mdpi.com
In the context of environmental protection, samarium-doped catalysts have been investigated for their ability to catalytically decompose harmful substances like nitrogen oxides (NO). alfachemic.com The introduction of samarium into manganese-based catalysts has been shown to create defects in the catalyst structure, which in turn increases the number of active sites and promotes the catalytic reaction. alfachemic.com Furthermore, samarium-modified manganese oxide catalysts have demonstrated enhanced activity in soot oxidation, a critical process for controlling diesel engine emissions. mdpi.com
Advanced Material Synthesis Utilizing Samarium 3+ Acetate As a Precursor
Thin Film Fabrication
Samarium(3+) acetate (B1210297) is a key precursor in the synthesis of various thin films, including doped aluminosilicates and samarium oxide films, primarily through solution-based deposition techniques like spin coating.
Sm³⁺-Doped Aluminosilicate (B74896) Thin Films
Researchers have successfully prepared Sm³⁺-doped aluminosilicate thin films using samarium(3+) acetate. jkps.or.kr In one study, thin films with a composition of 10Al₂O₃·90SiO₂ doped with 1.4 mol% Sm³⁺ were fabricated on aluminum-deposited silicon (Al-Si) substrates. jkps.or.kr The use of an aluminosilicate host is intended to prevent the clustering of samarium ions, while the Al-Si substrate aims to improve the adhesive properties of the film and enhance fluorescence efficiency. jkps.or.kr
The deposition of Sm³⁺-doped aluminosilicate films is achieved using a multi-step spin coating process. jkps.or.kr The process begins with the preparation of a sol solution containing tetraethyl orthosilicate (B98303) (TEOS), aluminum nitrate, and a samarium salt, such as samarium acetate hydrate (B1144303). jkps.or.kr After aging, the sol is spin-coated onto Al-Si substrates. jkps.or.kr
A typical spin coating procedure involves:
Spinning at 1500 rpm for 10 seconds. jkps.or.kr
Spinning at 3000 rpm for 20 seconds. jkps.or.kr
Drying the coated film at 200°C for 10 minutes. jkps.or.kr
Repeating the coating and drying process three times to build up the desired thickness. jkps.or.kr
Finally, annealing the multi-layer film at 450°C for 10 minutes in air. jkps.or.kr
The properties of the final aluminosilicate thin films are highly dependent on the choice of samarium precursor and the subsequent reduction conditions used to convert Sm³⁺ ions to the optically active Sm²⁺ state. jkps.or.kr Reduction is typically performed by heating the films at 800°C for two hours in either a hydrogen (H₂) atmosphere or in air. jkps.or.kr
The reduction of Sm³⁺ can occur through two primary mechanisms when heated in a hydrogen atmosphere on an Al-Si substrate:
Reaction with Hydrogen: Sm₂O₃ + H₂ → 2SmO + H₂O. jkps.or.kr
Reaction with Aluminum: 3Sm₂O₃ + 2Al → 6SmO + Al₂O₃. jkps.or.kr
These different reduction pathways can create distinct environmental sites around the Sm²⁺ ions, affecting the film's photoluminescence (PL) properties. jkps.or.kr When samarium acetate is used as the precursor and the film is reduced in H₂, two separate emission peaks are observed in the PL spectrum, corresponding to the two different Sm²⁺ sites formed. jkps.or.kr However, when the film is heated in air, reduction is attributed solely to the oxidation of the aluminum substrate, resulting in only a single emission peak. jkps.or.kr The morphologies of the films are also found to be highly dependent upon the specific samarium precursors used. jkps.or.kr
| Reduction Condition | Proposed Reduction Mechanism(s) | Observed Photoluminescence (PL) Peaks | Reference |
|---|---|---|---|
| Heating at 800°C in H₂ Atmosphere | 1. Reaction with H₂ 2. Oxidation of Al substrate | Two distinct emission peaks, indicating two different Sm²⁺ environmental sites. | jkps.or.kr |
| Heating at 800°C in Air | Oxidation of Al substrate only | A single, unsplit emission peak. | jkps.or.kr |
Samarium Oxide (Sm₂O₃) Thin Films
Samarium(III) oxide (Sm₂O₃) is a rare-earth oxide with attractive dielectric properties. sphinxsai.com While various physical and chemical vapor deposition methods are used to create Sm₂O₃ thin films, the sol-gel spin coating method using this compound hydrate as a precursor offers a less common but effective alternative. sphinxsai.comamericanelements.com
The synthesis of Sm₂O₃ thin films via the sol-gel method begins with the preparation of a precursor solution. sphinxsai.com A typical process involves dissolving 0.01 M of samarium acetate hydrate in distilled water, followed by the addition of 0.02 M of Poly Vinyl Pyrrolidone (PVP) which acts as a coating additive. sphinxsai.com The mixture is then stirred vigorously at 60°C for 30 minutes to form a homogeneous sol. sphinxsai.com
This filtered solution is then deposited onto a glass substrate using a single wafer spin processor. sphinxsai.com The solution is dropped onto the substrate and spin-casted at various speeds, such as 2000, 2500, and 3500 rpm, to achieve films of different thicknesses and characteristics. sphinxsai.com
The structural and morphological properties of the resulting Sm₂O₃ films are significantly influenced by deposition parameters (spin speed) and post-deposition annealing temperatures. sphinxsai.com
X-ray diffraction (XRD) analysis reveals that as-deposited films or those annealed at low temperatures are amorphous. sphinxsai.com Crystallization begins at higher temperatures, with the films transitioning to a polycrystalline state above 550°C. sphinxsai.com Initially, a cubic crystalline structure of Sm₂O₃ forms. sphinxsai.com As the annealing temperature is increased to 600°C, a transformation from the cubic to a monoclinic Sm₂O₃ crystalline structure is observed. sphinxsai.com
The spin speed also affects the film's crystalline orientation. sphinxsai.com At an annealing temperature of 550°C, changes in spin speed from 2000 to 3500 rpm lead to variations in the observed diffraction planes, indicating a change in the textured growth of the cubic crystals. sphinxsai.com Optically, the films are transparent in the visible region and highly absorbent in the UV region. sphinxsai.com The calculated optical band gap of the films varies between 3.15 eV and 3.48 eV, depending on the deposition and annealing conditions. sphinxsai.com
| Parameter | Annealing Temperature ≤ 550°C | Annealing Temperature ≥ 600°C | Reference |
|---|---|---|---|
| Crystalline State | Amorphous, transitioning to Polycrystalline (Cubic B-type) | Polycrystalline (Monoclinic) | sphinxsai.com |
| Optical Band Gap | Varies between 3.15 eV and 3.48 eV depending on specific rpm and temperature | sphinxsai.com |
Nanomaterial Synthesis
This compound is a key ingredient in the fabrication of sophisticated nanomaterials, including samarium-doped metal sulfide (B99878) nanoclusters. Its properties as a precursor enable the precise introduction of samarium ions into the crystal lattice of other materials, thereby tailoring their optical, electronic, and catalytic properties.
Samarium-Doped Metal Sulfide Nanoclusters (e.g., Zinc Sulfide)
Samarium-doped zinc sulfide (ZnS) nanoclusters are a prominent example of nanomaterials synthesized using this compound. chalcogen.ro These materials have garnered significant attention due to their unique photoluminescent and photocatalytic properties. chalcogen.roosti.govscinapse.io
A common and effective method for synthesizing samarium-doped ZnS nanocrystals is the wet chemical co-precipitation technique. chalcogen.rosemanticscholar.orgsemanticscholar.org This approach involves dissolving this compound and a zinc precursor, such as zinc acetate, in a solvent, typically triple-distilled water. chalcogen.ro A sulfur source, like sodium sulfide, is then introduced to precipitate the doped nanocrystals. chalcogen.ro To control the size and prevent agglomeration of the nanoparticles, a capping agent like polyvinylpyrrolidone (B124986) (PVP) is often added to the reaction mixture. chalcogen.ro The entire process is typically carried out at room temperature with vigorous stirring to ensure a homogenous distribution of the dopant. chalcogen.ro
This method allows for the synthesis of ZnS nanocrystals with a cubic (zinc blende) structure. chalcogen.ro Other synthesis techniques for samarium-doped nanoparticles include sol-gel, hydrothermal, and sonochemical methods. scinapse.ioingentaconnect.comresearchgate.netsharadpauri.org
| Parameter | Details |
|---|---|
| Samarium Precursor | This compound hydrate |
| Zinc Precursor | Zinc acetate |
| Sulfur Precursor | Sodium sulfide |
| Capping Agent | Polyvinylpyrrolidone (PVP) |
| Solvent | Triple distilled water |
| Reaction Temperature | Room temperature |
The concentration of samarium doping in nanomaterials significantly influences their structural, optical, and functional properties.
Structural Properties: In samarium-doped cobalt ferrite (B1171679) nanoparticles, an increase in the Sm3+ content leads to a discernible increase in the lattice constant and X-ray density, indicating significant structural modifications. springerprofessional.de Conversely, in samarium-doped hydroxyapatite (B223615), increasing the samarium content can inhibit crystallization, leading to a decrease in the average particle width. acs.org In some cases, doping with samarium can reduce the particle size of the host material. jwent.net
Optical Properties: The introduction of samarium ions creates new energy levels within the band gap of the host material, affecting its optical properties. In samarium-doped zinc sulfide nanoparticles, the optical energy band gap is observed to be blue-shifted compared to the bulk material due to the quantum confinement effect. researchgate.net Doping can also enhance the photocatalytic activity of materials like ZnS by increasing the separation rate of photoinduced charge carriers. chalcogen.ro The luminescence properties are also highly dependent on the samarium concentration, with studies on Sm-doped hydroxyapatite showing a maximum emission at a specific doping level. acs.org
Functional Properties: The doping concentration of samarium can be optimized to enhance specific functionalities. For instance, in the photocatalytic degradation of pollutants using Sm-doped ZnS, an optimal doping concentration leads to the highest degradation efficiency. chalcogen.roosti.gov Similarly, in applications for removing heavy metal ions, the adsorption capacity of nanoparticles can be significantly improved by tuning the samarium dopant content. jwent.net However, in other materials like BaBi2Nb2O9 ceramics, low concentrations of Sm3+ might slightly increase electrical permittivity, while higher concentrations can reduce it. mdpi.com
| Property | Effect of Increasing Samarium Concentration | Example Material | Citation |
|---|---|---|---|
| Lattice Constant | Increase | Cobalt Ferrite | springerprofessional.de |
| Particle Size | Decrease | Hydroxyapatite, MgNiCoFe2O4 | acs.orgjwent.net |
| Optical Band Gap | Blue shift (increase) | Zinc Sulfide, Magnetite | researchgate.nettandfonline.com |
| Photocatalytic Activity | Increases to an optimum concentration | Zinc Sulfide | chalcogen.roosti.gov |
| Adsorption Capacity | Increases to an optimum concentration | MgNiCoFe2O4 | jwent.net |
| Electrical Permittivity | Slight increase at low concentrations, decrease at higher concentrations | BaBi2Nb2O9 Ceramics | mdpi.com |
Precursor for Ultra-High Purity Compounds and Nanomaterials
Acetates, including this compound, are widely recognized as excellent precursors for the production of ultra-high purity compounds and various nanoscale materials. americanelements.comnanochemazone.comamericanelements.com The primary advantage of using acetate precursors lies in their decomposition behavior; upon heating, they convert to the corresponding metal oxide, yielding a high-purity product. americanelements.comnanochemazone.com This makes this compound a crucial starting material for synthesizing other high-purity samarium compounds.
The choice of precursor can significantly impact the morphology of the resulting nanoparticles. For instance, in the synthesis of ceria and samarium-doped ceria nanoparticles, commercial precursors like acetates and nitrates resulted in particles with irregular morphology. d-nb.infoosti.govresearchgate.net This is attributed to the complex decomposition pathways of these precursors. d-nb.infoosti.gov In contrast, non-traditional precursors can lead to the formation of more uniform, spherical nanoparticles. d-nb.infoosti.govresearchgate.net This highlights the critical role of precursor selection in controlling the final properties of the synthesized nanomaterials.
Spectroscopic Characterization and Advanced Analytical Techniques in Research on Samarium 3+ Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the microstructural analysis of polymers. nih.gov It provides detailed information on chemical composition, end groups, and stereochemistry, which are crucial for understanding polymerization mechanisms and the final properties of the material. nih.gov
Proton Nuclear Magnetic Resonance (¹H-NMR) for Polymer End-Group Analysis and Mechanism Elucidation
In studies where samarium(3+) acetate (B1210297) is used as an initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) and L-lactide (L-LA), ¹H-NMR spectroscopy is a key technique for elucidating the polymerization mechanism. researchgate.net By analyzing the signals of the terminal groups of the resulting polymer chains, researchers can deduce the initiation and propagation steps. researchgate.net
For example, analysis of the ¹H-NMR spectra of low molecular weight polycaprolactone (B3415563) (PCL) and polylactide (PLA) initiated by samarium(3+) acetate reveals signals corresponding to the end groups. researchgate.net This end-group analysis supports a coordination–insertion mechanism for the polymerization of lactones. researchgate.net This proposed mechanism involves the initial coordination of the monomer to the samarium metal center, followed by the insertion of the monomer into the samarium-oxygen bond. researchgate.net The ability to identify specific proton environments adjacent to the terminal hydroxyl and initiator fragment groups in the ¹H-NMR spectrum provides direct evidence for this pathway. researchgate.net
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of polymers. paint.org This method separates polymer molecules based on their size, or hydrodynamic volume, in solution. paint.org Larger molecules elute from the chromatography column first, followed by progressively smaller molecules. paint.org SEC is essential for characterizing polymers synthesized using this compound initiators, as the molecular weight and its distribution are critical to the material's properties. nsf.gov
Determination of Polymer Molecular Weight and Polydispersity
SEC/GPC is employed to measure key parameters of polymers, such as poly(ε-caprolactone) and poly(L-lactide), prepared using this compound and its amino acid complexes as initiators. researchgate.net The technique provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. nsf.gov
Research on the polymerization of ε-caprolactone and L-lactide initiated by this compound has shown that reaction conditions, such as time, influence the molecular weight of the resulting polymers. researchgate.net The effect of reaction time on the molecular weight and polydispersity of these polymers can be systematically studied using SEC/GPC, providing insights into the kinetics and control of the polymerization process. researchgate.net
Below is a representative data table illustrating typical results obtained from SEC/GPC analysis in such a study.
| Initiator | Monomer | Reaction Time (h) | Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|---|---|
| This compound | ε-Caprolactone | 18 | 85 | 12,000 | 1.5 |
| This compound | ε-Caprolactone | 24 | 92 | 15,500 | 1.4 |
| This compound | L-Lactide | 24 | 90 | 18,000 | 1.6 |
| This compound | L-Lactide | 48 | 95 | 22,000 | 1.5 |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and probing the coordination environment of ligands in metal complexes. ijcce.ac.ir When a ligand like acetate coordinates to a metal ion, changes in the vibrational frequencies of its functional groups, particularly the carboxylate group, provide valuable information about the nature of the metal-ligand bond. ijcce.ac.ir
Identification of Functional Groups and Coordination Modes in Complexes
In the study of this compound and its derivatives, FT-IR spectroscopy is crucial for confirming the coordination of the acetate ligand to the samarium(III) ion. The coordination of the carboxylate group of the acetate ion to the metal center leads to shifts in the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group compared to the free acetate ion.
The magnitude of the separation (Δν) between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is indicative of the coordination mode of the carboxylate ligand. Different coordination modes such as unidentate, bidentate chelating, and bridging result in characteristic Δν values. For instance, in a heterometallic coordination polymer containing samarium(III), the acetate ligand has been observed to adopt both chelating and bridging coordination modes. nih.gov The Sm(III) ion can be eight-coordinated, with two oxygen atoms from one chelating acetate ligand. nih.gov FT-IR spectroscopy helps to identify these complex coordination environments by analyzing the shifts in the carboxylate stretching bands. nih.govresearchgate.net
The table below summarizes the typical infrared absorption bands for acetate in different coordination environments.
| Vibrational Mode | Coordination Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric COO⁻ Stretch (νₐₛ) | Ionic (Free Acetate) | ~1560 |
| Symmetric COO⁻ Stretch (νₛ) | Ionic (Free Acetate) | ~1415 |
| Asymmetric COO⁻ Stretch (νₐₛ) | Unidentate | 1600-1650 |
| Symmetric COO⁻ Stretch (νₛ) | Unidentate | 1300-1350 |
| Asymmetric COO⁻ Stretch (νₐₛ) | Bidentate Chelating | 1500-1540 |
| Symmetric COO⁻ Stretch (νₛ) | Bidentate Chelating | 1430-1480 |
| Asymmetric COO⁻ Stretch (νₐₛ) | Bridging | 1580-1610 |
| Symmetric COO⁻ Stretch (νₛ) | Bridging | 1430-1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a substance. For lanthanide ions like samarium(III), the technique is used to study the f-f electronic transitions. rgmcet.edu.in These transitions are typically weak and appear as sharp, narrow absorption bands. rgmcet.edu.in The position and intensity of these bands can be influenced by the coordination environment around the metal ion, making UV-Vis spectroscopy a useful tool for investigating complexation in solution. rsc.org
In the context of this compound, UV-Vis spectroscopy can be used to monitor the formation of acetate complexes in solution. rsc.org Furthermore, it serves as a quantitative method for determining the concentration of samarium(III) ions in aqueous solutions, often with the aid of a complexing agent like Arsenazo III that forms a colored complex with the metal ion. ejournal.by Studies have shown that the concentration of Sm³⁺ in an aqueous solution in the range of 2.7×10⁻⁶ to 10.8×10⁻⁶ mol/L follows the Lambert-Beer law, allowing for its quantification. ejournal.by The absorption spectra of samarium(III) ion-doped materials, such as glasses, show characteristic peaks corresponding to transitions from the ⁶H₅/₂ ground state to various excited states. rgmcet.edu.in
Electronic Transitions and Complex Formation Studies
Spectroscopic studies of samarium(III) acetate and its derivatives reveal insights into the electronic transitions of the Sm³⁺ ion and the nature of complex formation. The luminescence of lanthanides, including samarium, is characterized by "forbidden" transitions within the 4f electron shell. researchgate.netchemrxiv.org The electronic structure of samarium(III), a 4f⁵ system, gives rise to numerous absorption and emission lines in the visible and infrared regions of the electromagnetic spectrum. chemrxiv.orgchemrxiv.org
In solution, the interaction of Sm³⁺ ions with acetate ligands can be studied using techniques like time-resolved laser fluorescence spectroscopy (TRLFS). These studies help in determining the speciation of Cm(III)-acetate complexes, which can serve as an analog for Sm(III) behavior, by deconvoluting the emission spectra. nih.gov The formation of samarium(III) acetate complexes is influenced by factors such as pH and the presence of other coordinating species. For instance, in acetic acid solutions, mixed anion acetate complexes like [Sm(CH₃COO)(H₂O)₆]Cl₂·H₂O and [Sm(CH₃COO)₂(H₂O)₃]Cl can be crystallized. wikipedia.org
The complexation of samarium(III) has been investigated with various organic ligands, such as pyrimidine (B1678525) azo derivatives, in the presence of surfactants like cetyltrimethyl ammonium (B1175870) bromide (CTMAB). scilit.com These studies show the formation of binary Sm-ligand complexes and ternary ion-associate complexes, with distinct absorption maxima, indicating the influence of the ligand field on the electronic transitions of the Sm³⁺ ion. scilit.com The stability constants and stoichiometry of these complexes can also be determined from such spectrophotometric studies. scilit.com
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial in understanding the thermal decomposition behavior of this compound hydrates. akjournals.com The thermal decomposition of lanthanide acetates, including samarium acetate, typically occurs in multiple stages. akjournals.comcdnsciencepub.com
The initial stage involves dehydration, where water molecules are lost. For hydrated samarium acetates, this process can occur in one or more steps, depending on how the water molecules are bound. cdnsciencepub.com Following dehydration, the anhydrous acetate decomposes at higher temperatures, generally above 400 °C. cdnsciencepub.com
Dehydration: Sm(CH₃COO)₃·nH₂O → Sm(CH₃COO)₃ + nH₂O
Decomposition to oxycarbonate: 2Sm(CH₃COO)₃ → Sm₂O₂(CO₃) + volatile products
Decomposition to oxide: Sm₂O₂(CO₃) → Sm₂O₃ + CO₂
The exact temperatures for these transitions and the nature of the intermediate products can be influenced by the experimental conditions, such as the heating rate and the atmosphere (e.g., inert or air). akjournals.comdergipark.org.tr For instance, the thermal decomposition of Sm(CH₃COO)₃·H₂O shows that the anhydrous acetate is stable up to a certain temperature, after which it decomposes in distinct steps. akjournals.com
Below is a table summarizing the stages of thermal decomposition for Samarium(III) Acetate Hydrate (B1144303) based on TGA/DTA studies. akjournals.com
| Stage | Temperature Range (°C) | Mass Loss (%) | Process | Intermediate/Final Product |
| 1 | ~100 - 220 | Varies with hydration | Dehydration | Anhydrous Samarium(III) Acetate |
| 2 | > 400 | Varies | Decomposition of acetate | Samarium(III) Oxycarbonate |
| 3 | Higher temperatures | Varies | Decomposition of oxycarbonate | Samarium(III) Oxide |
Thermal Volatilization Analysis (TVA)
While specific Thermal Volatilization Analysis (TVA) data for this compound is not extensively detailed in the provided search results, the principles of TVA can be inferred from the broader context of thermal analysis of lanthanide acetates. TVA is a technique used to identify and quantify the volatile products evolved during thermal decomposition. During the thermal decomposition of samarium acetate, volatile products are formed from the breakdown of the acetate ligands. akjournals.comcdnsciencepub.com These products typically include acetone (B3395972), acetic acid, carbon dioxide, and carbon monoxide. The evolution of these gases at specific temperatures corresponds to the decomposition steps observed in TGA and DTA.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a valuable tool for the characterization of this compound and its complexes. Electrospray ionization mass spectrometry (ESI-MS) can be used to study lanthanide complexes in solution. acs.org For instance, in the study of lanthanide complexes with macrocyclic ligands containing acetamide (B32628) pendants, ESI-MS in positive mode confirmed the formation of the complexes by identifying peaks corresponding to species like [Ln(L-H)(NO₃)]⁺ and [Ln(L-2H)]⁺, where Ln is a lanthanide. nih.gov
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) has been employed for the detection and quantification of gadolinium(III) complexes, which can be analogous to samarium(III) complexes, in biological samples. nih.gov This technique allows for the analysis of metal complexes while preserving their integrity by using appropriate non-acidic matrices. nih.gov
In the context of thermal decomposition studies, mass spectrometry can be coupled with TGA (TGA-MS) to identify the gaseous products evolved during the heating of this compound. For the analogous cerium(III) acetate hydrate, TGA-MS has been used to detect fragments such as m/z 43 (CH₃CO⁺) and m/z 58 ((CH₃)₂CO⁺), corresponding to the decomposition of the acetate group, and the release of CO₂ and CO from the decomposition of the oxycarbonate intermediate. dergipark.org.tr
X-ray Diffraction (XRD)
Powder X-ray diffraction (XRD) is a fundamental technique for the solid-state characterization of this compound and its decomposition products. akjournals.com The XRD pattern of a crystalline material provides a unique fingerprint, allowing for phase identification and the determination of crystal structure and purity.
Studies on the synthesis of samarium oxide (Sm₂O₃) nanoparticles via the thermal decomposition of precursors often utilize XRD to confirm the crystal structure of the final product. researchgate.net For instance, the XRD pattern of Sm-doped Fe₃O₄ nanoparticles has been used to confirm the cubic spinel structure and to show that the doping did not alter the crystal structure of the host material. mdpi.com
In the context of this compound, XRD is used to characterize the crystalline nature of the hydrated salt and to identify the phases formed during its thermal decomposition. akjournals.com For example, the intermediate and final products of the thermal decomposition of lanthanide acetates, such as the oxycarbonates and the final sesquioxides, are identified using XRD. akjournals.com The crystallinity and phase purity of the synthesized samarium acetate can be confirmed by comparing its XRD pattern with standard diffraction data. bjrs.org.br
The crystal structure of an acetic acid adduct of samarium(III) acetate dihydrate, [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH, has been determined from single-crystal X-ray diffraction data, revealing a dimeric structure. researchgate.net
Below is a table summarizing the crystallographic data for a samarium(III) acetate derivative. researchgate.net
| Compound | [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH |
| Crystal System | Trigonal |
| Space Group | R-3 |
| a (pm) | 2695.1(3) |
| c (pm) | 1030.8(4) |
| Vm (cm³/mol) | 216.97(5) |
Morphological Characterization
The morphology of a chemical compound, particularly in its solid state or as part of a composite material, significantly influences its properties and performance. Electron microscopy techniques are paramount for visualizing the surface and internal structure of materials derived from this compound.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface morphology of materials. researchgate.net It provides high-resolution images of a sample's surface topography and composition. In the context of this compound derivatives, SEM is employed to study the size, shape, and surface features of particles, films, or fibers.
For instance, in the synthesis of nanocatalysts where a samarium complex is supported on boehmite nanoparticles, SEM images are crucial for confirming the morphology of the resulting material. researchgate.net Research on nanofibers containing samarium oxide, which can be produced from the calcination of this compound precursors, utilizes SEM to ensure the fibers have the appropriate diameter and are free of defects like beads. researchgate.net These analyses reveal a uniform dispersion of nanoparticles within a polymer matrix and can show how surface roughness changes with nanoparticle concentration. researchgate.net The morphological details obtained from SEM, such as grain size and surface irregularities, are critical for understanding the material's catalytic activity, mechanical properties, and suitability for applications like wound dressings. researchgate.netresearchgate.net
Transmission Electron Microscopy (TEM) for Nanomaterial Morphology and Size
Transmission Electron Microscopy (TEM) offers a higher resolution than SEM, allowing for the detailed visualization of the internal structure of materials. mdpi.comresearchgate.net It is an invaluable tool for the physicochemical characterization of newly synthesized nanoparticulates. nih.gov For nanomaterials derived from this compound, such as samarium oxide nanoparticles or samarium-doped quantum dots, TEM provides unequivocal information on their size, shape, and crystallinity. nih.govresearchgate.net
Studies on samarium-doped Cadmium Sulfide (B99878) (CdS) nanoparticles have used TEM to reveal well-defined, nearly spherical particles, sometimes with slight agglomeration. researchgate.net High-resolution TEM (HRTEM) can further show well-defined lattice fringes, which demonstrates the good crystallinity of the nanoparticles. researchgate.net The size of nanoparticles, a critical parameter for their application, can be precisely estimated from TEM images. researchgate.net For example, the bioreduction method for synthesizing samarium nanoparticles relies on TEM for characterization, where controlling pH is crucial for managing the size of the produced clusters. nih.gov TEM is essential for confirming that the desired nanostructure has been achieved, which is fundamental for applications in fields ranging from optoelectronics to nuclear medicine. researchgate.netnih.govresearchgate.net
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. This information is crucial for understanding chemical bonding, molecular structure, and symmetry. The technique involves irradiating a sample with a monochromatic light source and analyzing the scattered light. The energy shifts in the scattered photons correspond to the vibrational frequencies of the molecules in the sample.
In the study of this compound, Raman spectroscopy can be used to characterize the coordination environment of the samarium ion and the vibrational modes of the acetate ligands. Research on aqueous solutions of light rare earth ions, including Sm3+, has successfully used Raman spectroscopy to identify the breathing modes of their aqua ions. For samarium, a weak but strongly polarized Raman band is detected at 363 cm⁻¹, which is assigned to the breathing mode of the nona-aqua ion, [Sm(H₂O)₉]³⁺. rsc.org The width of this band can be influenced by solute concentration. rsc.org
Furthermore, the vibrational modes associated with the acetate group can be analyzed. The stretching and bending frequencies of the carboxylate group (COO⁻) are sensitive to their coordination mode (e.g., monodentate, bidentate chelating, or bridging). By comparing the Raman spectra of this compound with that of ionic acetates (like sodium acetate) and other coordination complexes, insights into the Sm-O bond and the structure of the compound in solid or solution form can be gained. researchgate.netresearchgate.net
Below is a data table summarizing typical Raman band assignments for acetate and related species, which are relevant for the analysis of this compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| νs(COO⁻) | ~1414 | Symmetric stretching of the carboxylate group |
| νas(COO⁻) | ~1550-1650 | Asymmetric stretching of the carboxylate group |
| δ(CH₃) | ~1350-1450 | Bending modes of the methyl group |
| ν(C-C) | ~928 | Carbon-carbon stretching |
| ν(Sm-O) | ~363 | Breathing mode of the hydrated Sm³⁺ ion |
Note: The exact wavenumbers can vary depending on the chemical environment, physical state, and coordination of the acetate ligand to the samarium ion.
Nitrogen (N₂) Adsorption-Desorption Isotherms for Porous Material Characterization
Nitrogen adsorption-desorption analysis at 77 K is a standard and powerful technique for characterizing the texture of porous materials, including surface area and porosity. chemrxiv.org Materials derived from the thermal decomposition of this compound, such as mesoporous samarium oxides, can be analyzed using this method to determine key structural parameters.
The analysis involves measuring the amount of nitrogen gas adsorbed onto a material's surface at various relative pressures. The resulting isotherm—a plot of adsorbed gas volume versus relative pressure—provides critical information. The shape of the isotherm indicates the type of porosity (microporous, mesoporous, or macroporous) according to IUPAC classification. chemrxiv.orgnih.gov
From these isotherms, several parameters can be calculated:
BET (Brunauer-Emmett-Teller) Surface Area: This provides a measure of the total surface area of the material.
Pore Volume: The total volume of the pores within the material.
Pore Size Distribution: Often calculated using the BJH (Barrett-Joyner-Halenda) method from the desorption branch of the isotherm, this reveals the distribution of pore sizes within the material. nih.gov
Research on mesoporous samarium oxides and related materials demonstrates the utility of this technique. For example, three-dimensional ordered mesoporous samarium oxides have been shown to possess high specific surface areas, such as 184 m² g⁻¹, which is a significant advantage for applications in catalysis. researchgate.net The table below presents representative data from studies on samarium-based porous materials.
| Material | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |
| meso-Sm-1 | Vacuum-assisted impregnation | 184 | 0.44 | 9.6 |
| 5Ni/Sm₂O₃ | Wetness impregnation | 32.5 | 0.12 | 14.8 |
| 5Ni-5Ba/Sm₂O₃ | Wetness impregnation | 30.2 | 0.11 | 14.6 |
| 5Ni-10Ba/Sm₂O₃ | Wetness impregnation | 28.9 | 0.10 | 13.8 |
| 5Ni-15Ba/Sm₂O₃ | Wetness impregnation | 27.1 | 0.10 | 14.7 |
This data is compiled from studies on samarium-based materials and illustrates typical values obtained through N₂ adsorption-desorption analysis. researchgate.netresearchgate.net
Conductimetry for Ionic Structure Characterization
Conductimetry measures the electrical conductivity of a solution, which is dependent on the concentration, mobility, and charge of the ions present. This technique can be used to characterize the ionic structure of this compound in aqueous or other solvent systems. By measuring the molar conductivity as a function of concentration, information about ion-solvent and ion-ion interactions can be obtained.
For a salt like this compound, which dissociates in solution, conductimetry can help elucidate the extent of dissociation and the potential formation of ion pairs or more complex species. The Kohlrausch law, which describes the relationship between molar conductivity and concentration for strong electrolytes at low concentrations, can be used to determine the limiting molar conductivity. Deviations from ideal behavior can indicate phenomena such as incomplete dissociation or the formation of acetate complexes with the Sm³⁺ ion.
While direct conductimetric studies on this compound are not widely reported in the provided context, the principles are demonstrated in research on related materials. For instance, studies on samarium-doped ceria (SDC) electrolytes use electrochemical impedance spectroscopy, a related technique, to determine ionic conductivity in the solid state. nih.govresearchgate.net In these solid-state systems, the conductivity is governed by the movement of oxide ions through vacancies created by doping with Sm³⁺. nih.gov The highest ionic conductivity values, crucial for applications like solid oxide fuel cells, are sought. For example, SDC20 synthesized via a cellulose (B213188) templating method showed an ionic conductivity of 0.050 S cm⁻¹. nih.gov
The following table shows ionic conductivity data for samarium-doped ceria, illustrating the type of quantitative data that can be obtained from conductivity measurements of samarium-containing materials.
| Material (Sm₀.₂Ce₀.₈O₁.₉) | Synthesis Method | Sintering Temp (°C) | Ionic Conductivity (S cm⁻¹) |
| SDC20 | Cellulose Templating | 1400 | 0.050 |
| SDC20 | Auto-combustion | 1350 | 0.0133 |
| SDC20 | Co-precipitation | 1300 | 0.048 |
| SDC20 | PVA Templating | 1300 | 0.033 |
This data is derived from studies on samarium-doped ceria electrolytes and highlights the importance of synthesis methods on the ionic conductivity. nih.gov
Photoluminescence and Optical Properties Research
Luminescence of Samarium(2+)-Doped Materials
The divalent samarium ion (Sm²⁺) is of particular interest due to its unique emission characteristics, which differ significantly from the more common trivalent state. Materials doped with Sm²⁺ have been studied for applications in high-density optical memories due to phenomena like persistent spectral hole burning. jkps.or.kr
The conversion of Sm³⁺ to Sm²⁺ is a critical step in producing Sm²⁺-doped materials and is often achieved through heat treatment in a reducing atmosphere, such as hydrogen (H₂), or through irradiation. jkps.or.kraip.org In some cases, reduction can be induced by ionizing radiation, where the generated Sm²⁺ acts as a luminescent center. researchgate.net This reduction has a profound impact on the photoluminescence (PL) spectra.
While Sm³⁺ ions typically show sharp, narrow emission bands resulting from ⁴f-⁴f electronic transitions, Sm²⁺ ions can exhibit both sharp ⁴f-⁴f transitions and broad emission bands from 5d-4f transitions. researchgate.netacs.org For instance, in Sm-doped CaSO₄, X-ray irradiation induces the reduction of Sm³⁺ to Sm²⁺. This results in the appearance of new emission features, including a broad band peaking around 630 nm (attributed to 5d–4f transitions of Sm²⁺) and multiple sharp lines between 680–820 nm (from 4f–4f transitions of Sm²⁺), in addition to the original Sm³⁺ luminescence. researchgate.net
The process of photoreduction has also been demonstrated by using a focused femtosecond pulsed laser on Sm³⁺-doped glass, which permanently transforms a portion of Sm³⁺ ions to Sm²⁺ in the irradiated area. aip.org Similarly, studies on Sm-doped HfO₂–Al₂O₃–SiO₂ glass ceramics show that X-ray irradiation leads to a decrease in Sm³⁺ emission intensity and a corresponding increase in Sm²⁺ emission intensity. myu-group.co.jp
The choice of the initial samarium precursor, such as samarium(3+) acetate (B1210297), and the local symmetry of the ion's environment within the host material significantly influence the final photoluminescent properties. jkps.or.kr Research on Sm²⁺-doped aluminosilicate (B74896) thin films, using samarium acetate as a precursor, has shown that the morphologies and PL properties are highly dependent on the reduction conditions and the precursor used. jkps.or.kr The use of samarium acetate can affect the dispersion of dopant ions through coordination, potentially reducing luminescence quenching caused by clustering. jkps.or.kr
The symmetry of the crystal lattice site occupied by the samarium ion is a key factor. scirp.org The coordination around the doped Sm³⁺ or Sm²⁺ ions is crucial for intense photoluminescence. scirp.orgworldscientific.com In samarium-doped TiO₂ thin films, a lower crystal symmetry around the Sm³⁺ ion leads to more intense PL emission. scirp.org This is because a distorted local crystal symmetry enhances the probability of radiative transitions. scirp.org Similarly, in Sm²⁺ crown ether complexes, outer-sphere anions can influence whether broadband 5d→4f emission or fine 4f→4f transitions occur by altering the symmetry around the metal center. nih.gov
Photoluminescence in Samarium Oxide Thin Films
Samarium oxide (Sm₂O₃) thin films, which can be prepared using precursors like samarium(3+) acetate, are another class of materials with interesting optical properties. The incorporation of Sm₂O₃ into other oxide thin films, such as tin oxide (SnOₓ), can be used to tune their photoluminescent characteristics.
A study on SnOₓ thin films mixed with varying amounts of Sm₂O₃ demonstrated that increasing the Sm₂O₃ content caused a red shift in the emission peak. jresm.orgjresm.org For example, with an excitation wavelength of 290 nm, the emission peak shifted from approximately 361 nm to 387 nm as the Sm₂O₃ content was increased to 9 wt.%, indicating a reduction in the optical bandgap from 3.4 eV to 3.15 eV. jresm.orgjresm.org This tunability makes these mixed-oxide thin films suitable for various optoelectronic applications. jresm.org Similarly, doping zinc oxide (ZnO) thin films with samarium affects their optical properties, with studies showing a decrease in the optical bandgap as the Sm doping concentration increases. iaea.org
The table below summarizes the effect of Sm₂O₃ mixing on the optical properties of tin oxide thin films.
| Sm₂O₃ Content (wt.%) | Emission Peak (nm) | Optical Bandgap (eV) |
| 0 | ~361 | 3.40 |
| 9 | ~387 | 3.15 |
| Data derived from studies on Sm₂O₃-mixed SnOₓ thin films. jresm.orgjresm.org |
Photoluminescence of Samarium-Doped Nanomaterials
The incorporation of samarium ions into various nanomaterials offers another avenue to tailor their optical properties for applications like bio-imaging. acs.orgnih.gov Samarium-doped hydroxyapatite (B223615) nanoparticles, for example, display characteristic Sm³⁺ emission bands centered at 564, 600, 647, and 709 nm. acs.orgnih.gov These emissions correspond to the ⁴G₅/₂ → ⁶Hₙ/₂ (where n = 5, 7, 9, and 11) transitions of the Sm³⁺ ion. acs.orgnih.gov
The intensity of this luminescence is sensitive to both the concentration of the samarium dopant and subsequent thermal treatment. acs.orgnih.gov As the concentration of Sm³⁺ increases, luminescence may decrease due to concentration quenching effects. nih.gov The introduction of other ions, such as strontium, into the nanoparticle structure can also modify the local environment and affect the luminescence performance. worldscientific.com Furthermore, embedding samarium-doped tellurite (B1196480) glass with silver nanoparticles has been shown to significantly enhance the intensity of the samarium emission bands due to localized surface plasmon resonance. scientific.net
A study on samarium-based metal-organic compound nanoparticles demonstrated polychromatic photoluminescence, with the ability to tune the emission from UV to near-infrared by varying the excitation wavelength and the metallic co-component (e.g., Al, Nb, Ga). mdpi.com For instance, when excited by 480 nm light, Sm-Fe nanoparticles showed an emission peak at 568 nm, attributed to the ⁴G₅/₂→⁶H₅/₂ transition. mdpi.com
Computational Approaches to Photoluminescent Properties (e.g., Semi-Empirical Methods)
Computational methods are increasingly used to predict and understand the photoluminescent properties of samarium compounds. Semi-empirical quantum models and Judd-Ofelt theory are two prominent approaches. epn.edu.ecresearchgate.netoptica.org
Judd-Ofelt theory is a powerful tool for analyzing the intensities of rare-earth ion transitions in various host materials. optica.orgnasa.gov By fitting experimental absorption spectra, the theory allows for the calculation of three intensity parameters (Ω₂, Ω₄, Ω₆). researchgate.netutm.my These parameters provide insights into the local environment and covalency of the Sm-ligand bonds and can be used to predict important radiative properties such as transition probabilities, radiative lifetimes, and branching ratios. optica.orgresearchgate.net For example, a higher Ω₂ value is indicative of a greater covalent character and a more asymmetric environment around the samarium ion. researchgate.net
Semi-empirical methods, such as AM1, PM3, and PM6, are also employed to calculate molecular properties that can guide the development of new photoluminescent materials. epn.edu.ecepn.edu.ec These computational calculations can help in resolving structural proposals and predicting properties relevant to optoelectronic applications. epn.edu.ec For instance, the single-excitation configuration interaction (INDO/S-CIS) method has been used to compute UV spectra and excited states, providing a deeper understanding of the electronic structure and potential luminescent behavior of samarium-based metal-organic frameworks. researchgate.net
Compound Information
Potential and Emerging Research Directions
Applications in Nuclear Technology (e.g., Neutron Absorption)
Samarium and its compounds, including the acetate (B1210297) form, are utilized for neutron absorption in nuclear reactors. researchgate.netstanfordmaterials.com The isotope Samarium-149, in particular, has a high neutron capture cross-section, making it effective for controlling nuclear reactions and ensuring reactor safety by managing neutron flux. stanfordmaterials.com
Development of Radiopharmaceuticals Utilizing Samarium Isotopes (e.g., 153Sm)
The radioactive isotope Samarium-153 (¹⁵³Sm) is a key component in the development of radiopharmaceuticals. researchgate.net ¹⁵³Sm is produced in nuclear reactors through the neutron irradiation of Samarium-152. radiopaedia.org It decays by emitting both beta particles, which provide the therapeutic effect, and gamma photons, which are useful for imaging. radiopaedia.orgopenmedscience.com The physical half-life of ¹⁵³Sm is approximately 46.3 to 46.4 hours. nucmed-guide.appnih.gov
One of the most significant applications of ¹⁵³Sm is in the formulation of ¹⁵³Sm-ethylene diamine tetramethylene phosphonate (B1237965) (¹⁵³Sm-EDTMP), also known as Samarium (¹⁵³Sm) lexidronam. nucmed-guide.appnih.gov This bone-seeking radiopharmaceutical is used for the palliation of pain from osteoblastic bone metastases. nih.govmayoclinic.org The EDTMP component, a tetraphosphonate, has a high affinity for hydroxyapatite (B223615) in bone, leading to the preferential uptake of the radiopharmaceutical in areas of increased bone turnover, such as metastases. nucmed-guide.app Following intravenous administration, ¹⁵³Sm-EDTMP is rapidly taken up by the skeleton, with over 50% of the dose accumulating in bone tissue. nih.govresearchgate.net The beta emissions from ¹⁵³Sm deliver a concentrated dose of radiation to the tumor, while the short penetration range minimizes damage to surrounding healthy tissue. openmedscience.com
Clinical studies have demonstrated the efficacy and safety of ¹⁵³Sm-EDTMP in providing pain relief for patients with bone metastases from various cancers, including prostate and breast cancer. nih.govresearchgate.net Another promising radiopharmaceutical is Samarium-153 DOTMP (CycloSAM), which functions similarly to ¹⁵³Sm-EDTMP in targeting bone metastases to alleviate pain. openmedscience.com
Integration in Advanced Solar Energy Technologies
Research has indicated the potential of acetates in enhancing solar energy technologies. americanelements.com Specifically, doping metal oxides like TiO2 with samarium has been shown to improve the performance of perovskite solar cells. acs.org Sm-doping can shift the Fermi energy level of the electron transport layer, increase carrier transport ability, and reduce carrier recombination. acs.org In dye-sensitized solar cells (DSSCs), doping the TiO2 photoanode with samarium has led to an increase in power conversion efficiency. researchgate.net
Exploration of Novel Advanced Catalytic Systems
Samarium(3+) acetate is recognized as a catalyst in various organic reactions. vulcanchem.comsamaterials.comvulcanchem.com Its Lewis acidic nature allows it to facilitate transformations such as esterifications, cross-coupling reactions, and polymerizations. vulcanchem.comvulcanchem.com The compound has been used as an initiator in the ring-opening polymerization of lactones and cyclic carbonates. tandfonline.com The development of novel catalytic systems leveraging samarium is an active area of research, with potential applications in areas like methanol-to-olefin conversions and asymmetric catalysis. vulcanchem.comcaltech.edu
Design of Multifunctional Materials for Diverse Applications
This compound serves as a precursor for the synthesis of a variety of advanced materials with unique optical, magnetic, and electronic properties. samaterials.comvulcanchem.com These materials have applications in:
Magnets: Samarium is a key component of high-strength samarium-cobalt (B12055056) (SmCo) permanent magnets, which are known for their high coercivity and thermal stability. stanfordmaterials.comvulcanchem.comthermofisher.com
Ceramics and Glasses: It is used to create samarium-doped ceramics and glasses. vulcanchem.comheegermaterials.com For example, samarium-doped ceria is used in solid oxide fuel cells. vulcanchem.com
Optical Materials: Samarium compounds are used in phosphors, lasers, and other optical devices due to their unique luminescent properties. stanfordmaterials.comthermofisher.comheegermaterials.com Ternary samarium(III) complexes have been shown to exhibit reddish-orange emission and have potential applications in display technologies like LEDs. researchgate.net
Ongoing research is focused on harnessing the properties of samarium compounds for emerging technologies, including nanotechnology and advanced electronics. stanfordmaterials.com
Q & A
Q. What are the standard synthesis protocols for Samarium(3+) acetate, and how do reaction conditions influence yield?
this compound is typically synthesized via redox reactions. For example, samarium metal reacts with mercury(II) chloride in tetrahydrofuran (THF) to form SmCl₃, which is then treated with acetic acid. Yields (~45%) depend on stoichiometric ratios, solvent purity, and reaction time . Alternative routes involve hydration of samarium oxide with glacial acetic acid, but residual water content must be controlled to avoid byproducts .
Q. How does solubility in polar solvents affect experimental design for this compound-based reactions?
this compound trihydrate has a solubility of ~15 g/100 mL in water at 15°C, making aqueous solutions viable for homogeneous reactions. However, in organic solvents like ethanol or THF, solubility decreases, necessitating sonication or heating. Pre-drying the compound (e.g., under vacuum at 60°C) improves solubility in non-aqueous media .
Q. What safety precautions are critical when handling this compound in laboratory settings?
While no acute toxicity data exist, standard precautions include:
- Avoiding inhalation of dust (use fume hoods with HEPA filters).
- Wearing nitrile gloves and safety goggles to prevent skin/eye contact.
- Storing in airtight containers away from oxidizers (e.g., peroxides) to prevent reactive degradation .
Q. Which analytical techniques are most reliable for characterizing this compound purity?
Key methods include:
- EDTA titration : Quantifies Sm³⁺ content (accuracy ±2% when standardized against certified reference materials) .
- FT-IR spectroscopy : Identifies acetate ligands via C=O stretches (1560–1610 cm⁻¹) and Sm-O vibrations (420–450 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Determines hydrate content by mass loss at 100–200°C .
Advanced Research Questions
Q. How can conflicting data on this compound’s catalytic activity in organic synthesis be resolved?
Discrepancies in catalytic efficiency (e.g., in esterification or cyclization reactions) often arise from:
- Hydrate vs. anhydrous forms : Anhydrous Sm(OAc)₃ shows higher Lewis acidity but is hygroscopic, requiring strict moisture control .
- Counterion effects : Acetate ligands may act as coordinating bases, reducing catalytic sites. Comparative studies with Sm(OTf)₃ (triflate) highlight the role of ligand lability .
- Reaction medium : Aqueous systems stabilize Sm³⁺ but limit substrate compatibility. Solvent screening (e.g., DMF vs. acetonitrile) is critical .
Q. What strategies optimize this compound’s stability in long-term storage for reproducible experiments?
Degradation pathways include:
Q. How can researchers address gaps in ecological toxicity data for this compound?
Existing SDSs lack ecotoxicity profiles (e.g., LC50 for aquatic organisms). Proposed methodologies:
- Microcosm assays : Evaluate bioaccumulation in Daphnia magna or algae over 48–72 hours.
- Soil mobility studies : Use column chromatography to assess leaching potential, correlating with pH and organic matter content .
Q. What mechanistic insights explain this compound’s role in nanoparticle synthesis?
In CeO₂ nanoparticle fabrication, Sm³⁺ dopants alter crystal growth kinetics:
- Size control : Sm³⁺ (ionic radius 1.08 Å) substitutes for Ce⁴⁺ (0.97 Å), inducing lattice strain and limiting particle aggregation.
- Oxygen vacancy modulation : Acetate ligands act as capping agents, stabilizing {111} facets during hydrothermal synthesis .
Data Contradiction Analysis
Q. Why do different studies report varying coordination numbers for this compound in solution?
Discrepancies arise from:
Q. How should researchers interpret conflicting thermal decomposition profiles in TGA studies?
Variations in decomposition steps (e.g., 100°C vs. 150°C for hydrate loss) correlate with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
